2-Bromohistidine
Overview
Description
2-Bromohistidine is a bromoamino acid that is L-histidine in which the imidazole ring is substituted by bromine at position 2 . It has a molecular formula of C6H8BrN3O2 and an average mass of 234.051 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromohistidine consists of a bromine atom substituted at the 2nd position of the imidazole ring of the histidine molecule . Tools like MolView can be used to visualize the 3D structure of the molecule .
Physical And Chemical Properties Analysis
2-Bromohistidine has a boiling point of 471.1±55.0 °C and a density of 1.869±0.06 g/cm3 . Its molecular weight is 234.051 .
Scientific Research Applications
Application in Solid-Phase Synthesis
2-Bromohistidine plays a role in the solid-phase synthesis of peptides. Microwave-assisted Suzuki–Miyaura cross-coupling involving the arylation of a resin-bound 5-bromohistidine with arylboronic acid has been successfully utilized. This technique enables the synthesis of peptides that have a histidine residue substituted at position 5 of the imidazole ring, facilitating the creation of peptides with diverse biological activities (Cerezo et al., 2008).
In Antibacterial Activity Research
Research has also focused on the in vitro antibacterial activity of various compounds, including those derived from bromohistidine. A study by El-Nakeeb et al. (2011) investigated the antimicrobial activities of antihistaminics, which could include bromohistidine derivatives, against multi-drug resistant clinical isolates. This demonstrates the potential of bromohistidine in contributing to the development of new antimicrobial agents (El-Nakeeb et al., 2011).
In Synthesis of Antimicrobial Peptides
5-Arylhistidine, derivable from bromohistidine, has been used in the creation of antimicrobial peptides. Using microwave-assisted solid-phase Suzuki–Miyaura reaction, researchers have synthesized 5-arylhistidine-containing peptides with demonstrated antimicrobial activity. These peptides are designed based on lead antimicrobial peptides, indicating the potential of bromohistidine in antimicrobial research (Ng-Choi et al., 2012).
In Neuroscientific Research
While not directly related to 2-bromohistidine, the use of bromodeoxyuridine (BrdU), a related compound, in neuroscience research highlights the broader implications of brominated compounds in scientific research. BrdU has been used in studies focusing on neural stem cells and adult neurogenesis, offering insights into cell proliferation and differentiation. This extends the understanding of how brominated compounds, including 2-bromohistidine, might be applied in various research contexts (Taupin, 2007).
properties
IUPAC Name |
(2S)-2-amino-3-(2-bromo-1H-imidazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c7-6-9-2-3(10-6)1-4(8)5(11)12/h2,4H,1,8H2,(H,9,10)(H,11,12)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVOWJVMOQAYDW-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Br)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=N1)Br)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925662 | |
Record name | 2-Bromohistidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40925662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromohistidine | |
CAS RN |
126663-36-3 | |
Record name | 2-Bromohistidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126663363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromohistidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40925662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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